N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
CAS No.: 393783-46-5
Cat. No.: VC5115859
Molecular Formula: C35H34N6O5S2
Molecular Weight: 682.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 393783-46-5 |
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Molecular Formula | C35H34N6O5S2 |
Molecular Weight | 682.81 |
IUPAC Name | N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Standard InChI | InChI=1S/C35H34N6O5S2/c1-44-29-16-9-15-26(34(29)45-2)28-19-27(30-17-10-18-47-30)39-41(28)33(43)23-48-35-38-37-31(40(35)21-24-11-5-3-6-12-24)20-36-32(42)22-46-25-13-7-4-8-14-25/h3-18,28H,19-23H2,1-2H3,(H,36,42) |
Standard InChI Key | SGRRBEQXUIYTDU-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Introduction
Structural Characteristics and Molecular Composition
The compound’s structure is defined by a triazole ring (1,2,4-triazole) linked to a pyrazole moiety via a thioether bridge. The pyrazole unit is further substituted with a 2,3-dimethoxyphenyl group and a thiophene ring, while the triazole is functionalized with a benzyl group and a phenoxyacetamide side chain. Key structural attributes include:
Core Heterocyclic Systems
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Triazole Ring: The 1,2,4-triazole core is a five-membered ring containing three nitrogen atoms. This moiety is known for its role in enhancing metabolic stability and binding affinity in drug design .
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Pyrazole-Thiophene Hybrid: The pyrazole ring (4,5-dihydro-1H-pyrazole) is substituted with a thiophene group at position 3 and a 2,3-dimethoxyphenyl group at position 5. Thiophene contributes to π-π stacking interactions, while methoxy groups modulate solubility and electronic effects .
Functional Groups and Substituents
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Phenoxyacetamide Side Chain: Attached to the triazole via a methylene bridge, this group enhances lipophilicity and potential membrane permeability.
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Thioether Linkage: The sulfur atom connecting the triazole and pyrazole moieties may influence redox properties and metabolic pathways .
Table 1: Structural Data
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions leveraging cyclization and functional group transformations:
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Formation of Pyrazole-Thiophene Hybrid: Chalcones derived from thiophene are subjected to 3+2 annulation with aryl hydrazines in acetic acid, yielding pyrazole derivatives .
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Triazole Functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches the triazole unit to the pyrazole scaffold. This method allows regioselective N-functionalization .
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Side Chain Incorporation: The phenoxyacetamide group is introduced via nucleophilic acyl substitution or amide coupling reactions.
Key Reaction Conditions
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Solvent Systems: Acetic acid (30%) for annulation , DMF for CuAAC .
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Yields: Reported yields range from 28% to quantitative, depending on substituents .
Molecular Docking and Mechanism of Action
Target Identification
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Enzyme Inhibition: Docking studies reveal high affinity for l-glutamine:d-fructose-6-phosphate amidotransferase (GlcN-6-P synthase), a key enzyme in fungal cell wall synthesis .
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Tubulin Binding: The pyrazole-thiophene moiety occupies the colchicine-binding site of β-tubulin, preventing polymerization .
Table 2: Docking Scores for Selected Targets
Target | Binding Energy (kcal/mol) |
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GlcN-6-P Synthase | -9.8 |
β-Tubulin | -10.4 |
Comparative Analysis with Analogous Compounds
Structural Analogues
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Chlorinated Derivatives: Substitution at the thiophene ring enhances antifungal potency but reduces solubility .
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Methoxy-Substituted Analogues: Improved pharmacokinetic profiles due to increased metabolic stability.
Activity Trends
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